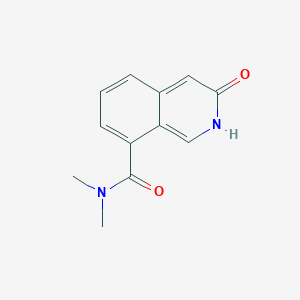

N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide typically involves the reaction of isoquinoline derivatives with dimethylamine and appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

PARP Inhibition :

- N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide has been studied for its inhibitory activity against poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. Compounds derived from this scaffold have shown promising results, with some exhibiting nanomolar IC50 values against PARP1 and PARP2, indicating their potential as effective anticancer agents .

- Antioxidant Activity :

-

Neuroprotective Effects :

- The compound has been evaluated for its inhibitory activities against enzymes such as d-amino acid oxidase and acetylcholinesterase, which are implicated in neurodegenerative diseases. Compounds with similar structures have demonstrated potential neuroprotective effects by modulating neurotransmitter levels .

Synthetic Routes

Various synthetic methodologies have been developed for the preparation of this compound:

- Castagnoli-Cushman Reaction :

- N-Alkylation Techniques :

Case Study 1: PARP Inhibitors

A study focused on the synthesis of 1-oxo-3,4-dihydroisoquinoline derivatives highlighted the compound's potential as a PARP inhibitor. The lead compound demonstrated superior selectivity towards PARP2 compared to existing inhibitors like Olaparib, showcasing its therapeutic promise in oncology .

Case Study 2: Antioxidant Properties

In vitro assays conducted on various derivatives revealed that several compounds exhibited significant radical scavenging activity. Notably, one derivative showed an IC50 value four times lower than the standard benzoic acid in DAAO inhibition tests, indicating strong potential for therapeutic applications in oxidative stress-related conditions .

Mécanisme D'action

The mechanism of action of N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide include other isoquinoline derivatives and related amides . Some examples are:

- N-methyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide

- N,N-diethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide

Uniqueness

This compound is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties .

Activité Biologique

N,N-Dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique isoquinoline structure characterized by the following:

- Molecular Formula : C13H13N2O2

- Molecular Weight : 220.24 g/mol

- Functional Groups : Dimethylamino group, carbonyl group, and carboxamide group.

These structural features contribute to its solubility and biological activity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.

Cytotoxic Effects

The compound has demonstrated cytotoxic effects in several cancer cell lines. In vitro studies reveal that it inhibits the proliferation of cancer cells, indicating its potential as an anticancer agent. The mechanisms underlying this activity are still being investigated but may involve interactions with specific cellular targets.

Inhibition of Poly(ADP-Ribose) Polymerase (PARP)

Recent studies have explored the inhibitory effects of related compounds on PARP enzymes, which are crucial in DNA repair mechanisms. The isoquinoline derivatives have shown promising results as PARP inhibitors, with some compounds achieving over 80% inhibition at concentrations of 1 µM. This positions them as potential therapeutic agents in cancer treatment strategies that exploit DNA damage response pathways .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | Contains a methyl ester instead of amide | Used primarily as an intermediate |

| 1-Methylisoquinolin-4(1H)-one | Isoquinoline core with a ketone group | Exhibits different biological activities |

| 4-Aminoisoquinoline | Amino substitution at position 4 | Known for antimalarial properties |

The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to other isoquinoline derivatives.

While the exact mechanisms of action remain under investigation, preliminary data suggest that this compound may interact with various biological macromolecules. These interactions could lead to therapeutic effects through:

- Inhibition of Enzymatic Activity : As seen with PARP inhibitors.

- Modulation of Cellular Signaling Pathways : Potentially affecting apoptosis and cell cycle regulation.

- Direct Interaction with Bacterial Targets : Leading to antimicrobial effects.

Further research is needed to elucidate these interactions and their implications for therapeutic use .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Anticancer Studies : In vitro assays have shown significant inhibition of cancer cell viability at varying concentrations, suggesting a dose-dependent effect.

- Antimicrobial Efficacy : The compound has been tested against multiple bacterial strains, demonstrating broad-spectrum activity.

- PARP Inhibition Testing : A systematic study assessed the inhibitory activity against PARP enzymes, revealing promising results for future drug development .

Propriétés

IUPAC Name |

N,N-dimethyl-3-oxo-2H-isoquinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(16)9-5-3-4-8-6-11(15)13-7-10(8)9/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWRIGJMXIZTSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC2=CC(=O)NC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.